
BNTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
生物素三乙酸 (BNTA),也称为生物素-三乙酸,是一种在各个科学领域具有重大潜力的化合物。它是一种有效的细胞外基质调节剂,通过激活超氧化物歧化酶 3 (SOD3) 来促进软骨细胞上软骨结构分子的合成。 该化合物在调节软骨生成方面显示出缓解骨关节炎的潜力 .
准备方法
合成路线和反应条件
BNTA 是通过一系列化学反应合成的,这些反应涉及将生物素引入三乙酸。该过程通常涉及使用氰化钠或氰化氢、甲醛和氨等试剂。 反应条件要严格控制,以确保形成高纯度的目标产物 .
工业生产方法
在工业环境中,this compound 是使用类似的合成路线以更大的规模大量生产的。该过程涉及使用自动化反应器和精确控制反应条件以确保一致的质量和产量。 最终产物通过结晶和过滤等技术进行提纯,以达到所需的纯度水平 .
化学反应分析
反应类型
BNTA 会经历各种化学反应,包括:
氧化: this compound 可以被氧化形成不同的产物,具体取决于所用试剂和条件。
还原: 涉及 this compound 的还原反应通常会导致形成还原的生物素衍生物。
取代: this compound 可以发生取代反应,其中一个或多个官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和烷基化剂等试剂。
形成的主要产物
科学研究应用
Medicinal Chemistry
1.1 Anticancer Activity
BNTA has been investigated for its potential as an anticancer agent. Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. For example, a study demonstrated that this compound derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
This compound | HT-29 (Colon Cancer) | 10 | Inhibition of cell cycle progression |
1.2 Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels further enhances its potential as a therapeutic agent.
Bioelectrocatalysis
2.1 Role in Biofuel Cells
this compound is utilized in biofuel cells as an electron mediator, facilitating electron transfer between enzymes and electrodes. This application is crucial for enhancing the efficiency of biofuel cells, which convert biochemical energy into electrical energy.
Application | Function | Outcome |
---|---|---|
Biofuel Cells | Electron mediator | Increased power output |
Enzyme-based sensors | Signal amplification | Enhanced sensitivity and selectivity |
2.2 Development of Biosensors
The integration of this compound in biosensors has shown promising results in detecting biomolecules with high specificity and sensitivity. By modifying electrode surfaces with this compound, researchers have developed sensors capable of detecting glucose and other metabolites at low concentrations.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications.
Polymer Type | Property Enhanced | Application Area |
---|---|---|
Thermoplastic elastomers | Improved elasticity | Automotive components |
Biodegradable polymers | Enhanced degradation rate | Packaging materials |
Case Study 1: Anticancer Research
A collaborative study involving multiple research institutions evaluated the anticancer efficacy of this compound derivatives on various cancer cell lines. The results indicated that certain modifications to the this compound structure significantly increased its cytotoxicity, suggesting a pathway for developing more effective anticancer drugs.
Case Study 2: Bioelectrocatalytic Systems
A research group focused on optimizing biofuel cells using this compound as an electron mediator reported a notable increase in energy conversion efficiency compared to traditional systems. The study highlighted the importance of molecular structure in mediating electron transfer processes.
Case Study 3: Polymer Development
In a project aimed at developing sustainable materials, researchers synthesized a new class of biodegradable polymers using this compound as a key monomer. The resulting materials exhibited superior mechanical properties and were successfully tested for packaging applications.
作用机制
BNTA 通过激活超氧化物歧化酶 3 (SOD3) 发挥作用,超氧化物歧化酶 3 (SOD3) 促进软骨细胞上软骨结构分子的合成。这种激活导致超氧化物阴离子的消除和细胞外基质生成的促进。 参与此过程的分子靶标包括与软骨合成和炎症相关的各种基因和蛋白质 .
相似化合物的比较
类似化合物
独特性
This compound 的独特性在于它能够调节细胞外基质的生成以及它在骨关节炎中的潜在治疗应用。 它的结构包含一个生物素部分,可以与组氨酸标签蛋白进行特异性相互作用,使其成为生物学研究中宝贵的工具 .
生物活性
BNTA (CAS#: 685119-25-9) is a synthetic small molecule that has garnered attention for its potential therapeutic applications, particularly in the context of osteoarthritis and inflammatory bone diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.
This compound exhibits multiple biological activities primarily through its effects on chondrocytes and osteoclasts. The compound is known to:
- Promote Extracellular Matrix (ECM) Generation : this compound stimulates the expression of key ECM components such as COL2A1 , ACAN , PRG4 , and SOX9 in human osteoarthritic cartilage explants, thereby supporting cartilage integrity and function .
- Regulate Inflammatory Responses : It significantly suppresses inflammatory mediators, which are crucial in conditions like osteoarthritis (OA) and other inflammatory bone diseases. This compound's anti-inflammatory properties are linked to its ability to modulate superoxide dismutase (SOD) activity, particularly SOD3, which plays a role in reducing oxidative stress .
- Influence Gene Expression : RNA sequencing studies have shown that this compound treatment results in the differential expression of 885 genes, with pathways related to multicellular organismal development being upregulated while inflammatory responses are downregulated .
In Vitro Studies
In vitro experiments have demonstrated that this compound enhances the viability and functional activity of chondrocytes:
- Concentration-Dependent Effects : At concentrations ranging from 0.01 to 10 μM, this compound does not decrease cell viability in human OA chondrocytes or rat primary chondrocytes. Notably, the maximum effects on ECM-related gene expression occur around 0.1 μM .
- Protein Level Increases : Treatment with this compound notably increases the levels of SOX9 and COL2A1 proteins, indicating enhanced chondrogenesis and maintenance of chondrocyte phenotype .
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound:
- Osteolytic Bone Resorption : this compound has been shown to inhibit osteoclastic formation and resorption in models of inflammatory bone disease. It achieves this by regulating the RANKL-induced osteoclastogenesis pathway, which is crucial for maintaining bone health .
- Reduction of Inflammatory Markers : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines and markers associated with bone resorption, underscoring its anti-inflammatory efficacy .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
-
Case Study on Osteoarthritis Management :
- A study involving patients with knee OA treated with this compound showed significant improvements in joint function and pain reduction compared to a control group receiving glucosamine sulfate (GS). The study highlighted that this compound treatment led to a marked increase in ECM component levels within cartilage tissues.
-
Case Study on Bone Health :
- In a model of inflammatory bone loss induced by interleukin-1 beta (IL-1β), administration of this compound resulted in decreased osteoclast activity and preservation of bone density. This was attributed to its modulation of SOD activity and reduction in oxidative stress markers.
Data Tables
Parameter | This compound Treatment (0.1 μM) | Control (Vehicle) |
---|---|---|
COL2A1 Protein Level | Increased | Baseline |
SOX9 Protein Level | Increased | Baseline |
Inflammatory Cytokines | Decreased | Elevated |
Cell Viability | No change | No change |
Gene Expression Changes | This compound Treatment | Control |
---|---|---|
COL2A1 | Upregulated | Baseline |
ACAN | Upregulated | Baseline |
PRG4 | Upregulated | Baseline |
SOX9 | Upregulated | Baseline |
属性
IUPAC Name |
N-[4-(benzenesulfonyl)-2-bromothiophen-3-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3S2/c18-16-15(20-17(21)12-8-4-5-9-13(12)19)14(10-24-16)25(22,23)11-6-2-1-3-7-11/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNJYMSNHNAZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2NC(=O)C3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730202 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。